molecular formula C15H22BrNO B1607505 N1-Mesityl-2-bromo-3,3-dimethylbutanamide CAS No. 69959-87-1

N1-Mesityl-2-bromo-3,3-dimethylbutanamide

Cat. No. B1607505
CAS RN: 69959-87-1
M. Wt: 312.24 g/mol
InChI Key: YEQMZJDDNCOHDE-UHFFFAOYSA-N
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Description

“N1-Mesityl-2-bromo-3,3-dimethylbutanamide” is a chemical compound with the molecular formula C15H22BrNO . It contains a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .


Molecular Structure Analysis

The molecular structure of “N1-Mesityl-2-bromo-3,3-dimethylbutanamide” is characterized by a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .

Scientific Research Applications

Catalytic Applications

  • A study on silica-supported copper nanoparticles prepared via surface organometallic chemistry demonstrated their efficacy in the selective hydrogenation of 2,3-dimethylbutadiene to 2,3-dimethyl-1-butene. This research highlights the potential of mesityl-containing compounds in facilitating the development of new catalysts for hydrogenation reactions (Boukebbous et al., 2017).

Organometallic Chemistry

  • Direct coupling of oxazolines and N-heterocyclic carbenes resulted in a new class of C−N donor ligands, demonstrating the versatility of mesityl-imidazole derivatives in synthesizing complex organometallic structures for homogeneous catalysis (César et al., 2002).

Material Science

  • The synthesis of fluorescent ethenyl- and ethynyl-dimesitylboranes functionalized with a dansyl group showcased the utility of mesityl-derived boranes in creating materials with significant solvatochromism and potential applications in organic light-emitting diodes (Wong et al., 2007).

properties

IUPAC Name

2-bromo-3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-9-7-10(2)12(11(3)8-9)17-14(18)13(16)15(4,5)6/h7-8,13H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQMZJDDNCOHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C(C)(C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370799
Record name N1-MESITYL-2-BROMO-3,3-DIMETHYLBUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Mesityl-2-bromo-3,3-dimethylbutanamide

CAS RN

69959-87-1
Record name N1-MESITYL-2-BROMO-3,3-DIMETHYLBUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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